molecular formula C11H13ClO2 B3315082 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene CAS No. 951891-42-2

2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene

Cat. No. B3315082
CAS RN: 951891-42-2
M. Wt: 212.67 g/mol
InChI Key: KFWAFKFFWZLFSF-UHFFFAOYSA-N
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Description

2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene (2C3DMPP) is an organic compound that has been studied for its potential applications in various scientific fields. This compound has a wide range of uses, from its use in organic synthesis to its potential application as a drug.

Scientific Research Applications

Facile Synthesis and Characterization

The facile preparation of 1,2-diols from chalcones, involving compounds structurally related to "2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene," has been detailed. Such compounds have been fully characterized using spectral and X-ray diffraction studies, illustrating their potential in synthetic organic chemistry (Obregón-Mendoza et al., 2015).

Advanced Organic Synthesis

Research on the synthesis of unsaturated organoselenium compounds via the reaction of organic diselenides with 2,3-dichloro-1-propene in a specific system highlights innovative approaches to producing novel compounds. This method yields various products with high selectivity and efficiency, demonstrating the compound's versatility in organic synthesis (Levanova et al., 2013).

Photocatalysis and Polymerization

Research into photocyclization of chalcone derivatives to flavones underscores the relevance of such compounds in the development of new photocatalytic methods. These methods have significant applications in creating compounds with potential use in various industrial and pharmaceutical contexts (Košmrlj & Šket, 2007).

Catalyst Development

Studies on catalyst-transfer polycondensation and the mechanism of Ni-catalyzed chain-growth polymerization offer insights into the controlled synthesis of poly(3-hexylthiophene). This research is pivotal for advancing the production of polymers with specific properties, useful in electronic and photonic devices (Miyakoshi et al., 2005).

Material Science

Investigations into the synthesis of soluble novel polyacetylenes containing carbamate and eugenol moieties, using compounds akin to "this compound," highlight the compound's utility in creating new materials. These polyacetylenes exhibit stable helical structures and solubility in common organic solvents, indicating their potential applications in material science and engineering (Rahim, 2020).

Mechanism of Action

Target of Action

It’s known that similar organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound might participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the compound . In transmetalation, the compound, acting as a nucleophile, is transferred from boron to palladium .

Biochemical Pathways

In general, organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis .

Action Environment

The action, efficacy, and stability of 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene can be influenced by various environmental factors. For instance, the stability of similar organoboron compounds can be affected by air and moisture . Moreover, the efficiency of reactions involving these compounds can depend on the reaction conditions, such as temperature and the presence of a suitable catalyst .

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWAFKFFWZLFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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